dl-Alanyl-dl-norleucine
Overview
Description
dl-Alanyl-dl-norleucine: is a dipeptide composed of the amino acids alanine and norleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions: dl-Alanyl-dl-norleucine can be synthesized through the condensation of dl-alanine and dl-norleucine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: dl-Alanyl-dl-norleucine undergoes various chemical reactions, including:
Acid-Base Reactions: The compound can participate in acid-base equilibria, where it can donate or accept protons depending on the pH of the solution.
Common Reagents and Conditions:
Acid-Base Reactions: Common reagents include hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Hydrolysis: Hydrolysis reactions can be performed using strong acids like HCl or strong bases like NaOH at elevated temperatures.
Major Products:
Acid-Base Reactions: The major products are the protonated or deprotonated forms of this compound.
Hydrolysis: The major products are dl-alanine and dl-norleucine.
Scientific Research Applications
dl-Alanyl-dl-norleucine has several scientific research applications, including:
Pharmacology and Medicine: The compound is studied for its potential use as a biosensor, optical filter, and carrier of medicinal products.
Biotechnology: It is used in the development, validation, and optimization of technological processes involving bioorganic molecules.
Food and Cosmetics Industries: this compound is utilized in the formulation of various products due to its thermodynamic properties.
Mechanism of Action
The mechanism of action of dl-alanyl-dl-norleucine involves its interaction with biological molecules through protonation and deprotonation reactions. The compound can act as a buffer, maintaining the pH of solutions within a specific range. It can also interact with enzymes and other proteins, influencing their activity and stability .
Comparison with Similar Compounds
dl-Alanyl-dl-methionine: Another dipeptide with similar properties but different constituent amino acids.
dl-Alanyl-dl-leucine: A dipeptide with leucine instead of norleucine, exhibiting different thermodynamic characteristics.
Properties
IUPAC Name |
2-(2-aminopropanoylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYBPVKRVHPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940654 | |
Record name | N-(2-Amino-1-hydroxypropylidene)norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19079-66-4 | |
Record name | alpha-Alanylnorleucine (DL) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019079664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19079-66-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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